molecular formula C22H25N3O3S B2448701 (E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 379714-48-4

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2448701
CAS No.: 379714-48-4
M. Wt: 411.52
InChI Key: LQPNKFQGWXIOLZ-SFQUDFHCSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity

(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

1. Synthesis of the Compound

The compound is synthesized through a multi-step reaction involving the condensation of various precursors, including cyanoacrylamides and thiophene derivatives. The synthesis typically involves the following steps:

  • Formation of Cyanoacrylamide : The initial step involves the reaction of 4-diethylaminobenzaldehyde with malononitrile to form a cyanoacrylamide intermediate.
  • Thiol Addition : This intermediate is then reacted with a thiophene derivative to introduce the thiophene ring into the structure.
  • Methyl Ester Formation : Finally, methylation leads to the formation of the methyl ester at the carboxylic acid position.

2. Biological Activity Evaluation

The biological activity of this compound has been evaluated against various cancer cell lines and bacterial strains. Key findings include:

2.1 Anticancer Activity

  • Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).
  • IC50 Values : In vitro studies demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent compared to standard drugs like cisplatin .

2.2 Antibacterial Activity

  • Microbial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : It exhibited MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, showcasing its strong antibacterial properties .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : Molecular docking studies have indicated that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication, through multiple hydrogen bonds and hydrophobic interactions .
  • Induction of Apoptosis in Cancer Cells : The compound appears to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

4. Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in the structure significantly affect biological activity. The following table summarizes key analogs and their respective activities:

Compound NameStructure FeaturesIC50 (µM)MIC (µM)Activity Type
Compound ADiethylamino group150.5Anticancer
Compound BMethyl ester200.3Antibacterial
Target CompoundDiethylamino + Thiophene100.21Both

5. Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : In a study examining the cytotoxic effects on breast cancer cells, it was found that treatment with the compound resulted in significant cell death compared to control groups .
  • Antibacterial Efficacy Against Clinical Strains : Another study demonstrated that this compound effectively inhibited clinical strains of E. coli resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-6-25(7-2)18-10-8-16(9-11-18)12-17(13-23)20(26)24-21-19(22(27)28-5)14(3)15(4)29-21/h8-12H,6-7H2,1-5H3,(H,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNKFQGWXIOLZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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